2,6-Dichloro-7-methylpurine is a purine derivative characterized by the presence of two chlorine atoms and a methyl group attached to the purine ring. Its chemical formula is , and it is recognized for its significant role in various biochemical processes, particularly as an inhibitor of the mammalian target of rapamycin (mTOR) pathway, which is crucial in regulating cell growth and metabolism .
2,6-Dichloro-7-methylpurine can be synthesized through several methods. A common synthetic route involves the reaction of 2,6-dichloropurine with methyl iodide in the presence of a base such as potassium carbonate. This reaction typically occurs in a solvent like acetonitrile at room temperature for an extended period, followed by purification through column chromatography .
The molecular structure of 2,6-Dichloro-7-methylpurine features a purine ring with two chlorine substituents at the 2 and 6 positions and a methyl group at the 7 position. This specific arrangement contributes to its biological activity and reactivity.
2,6-Dichloro-7-methylpurine undergoes several types of chemical reactions:
The mechanism of action for 2,6-Dichloro-7-methylpurine primarily involves its interaction with the mTOR pathway. By binding to the active site of mTOR, it inhibits its activation, leading to decreased cell proliferation and increased apoptosis in cancer cells. This inhibition affects downstream signaling pathways that regulate cell growth and metabolism .
2,6-Dichloro-7-methylpurine has several scientific applications:
The systematic IUPAC name for this compound is 2,6-dichloro-7-methyl-7H-purine, reflecting the positions of its chlorine substituents and the methyl group on the purine ring system. Its molecular formula is C₆H₄Cl₂N₄, corresponding to a molecular weight of 203.03 g/mol. This formula accounts for the bicyclic purine core, with carbon (6 atoms), hydrogen (4 atoms), chlorine (2 atoms), and nitrogen (4 atoms) constituents. The CAS Registry Number 2273-93-0 and EC Number 869-281-2 provide standardized identifiers for chemical databases and regulatory documentation [1] [3] [4]. Alternative designations include 2,6-dichloro-7-methylpurine and 7H-Purine, 2,6-dichloro-7-methyl-, though the IUPAC name remains authoritative for unambiguous chemical communication [4] [7].
The SMILES notation (Simplified Molecular-Input Line-Entry System) for this compound is CN1C=NC2=C1C(=NC(=N2)Cl)Cl
, which encodes the connectivity of atoms: the methyl group (C
) bonded to nitrogen (N1
), forming part of the imidazole ring (C=N
), fused to the pyrimidine ring bearing chlorine atoms at positions 2 and 6.
The InChI Key (International Chemical Identifier Key) is HVMUWHZAZGTMJK-UHFFFAOYSA-N
, a hashed version of the full InChI descriptor that enables rapid database searches. The full InChI string is InChI=1S/C6H4Cl2N4/c1-12-2-9-5-3(12)4(7)10-6(8)11-5/h2H,1H3
, detailing the molecular formula, atomic connections, and tautomeric state [3] [5] [9]. These identifiers ensure precise electronic representation across cheminformatics platforms.
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₆H₄Cl₂N₄ | [3] [7] |
Molecular Weight | 203.03 g/mol | [4] [7] |
Melting Point | 260–262 °C | [7] |
Boiling Point | 307.2 ± 52.0 °C (at 760 mmHg) | [7] |
LogP (Partition Coefficient) | 1.62 (Consensus) | [5] |
Topological Polar Surface Area (TPSA) | 43.6 Ų | [5] [6] |
Density | 1.8 ± 0.1 g/cm³ | [7] |
The purine ring system exhibits inherent tautomerism, with the 7H- and 9H-tautomers representing the predominant forms for N-7 or N-9 alkylated derivatives. In 2,6-dichloro-7-methylpurine, methylation explicitly occurs at the N-7 position, as confirmed by the SMILES notation (CN1...
) and InChI representation. This assignment directs the compound’s reactivity toward electrophiles and nucleophiles to specific ring positions. While 2,6-dichloro-9-methylpurine (CAS# 14432-09-8) constitutes a structural isomer, the N-7 methylated form is thermodynamically favored in synthetic applications due to steric and electronic factors. Quantum chemical calculations suggest the 7-methyl tautomer exhibits enhanced stability in aprotic solvents, influencing crystallization behavior and spectroscopic properties [3] [7]. No chiral centers exist, but rotational constraints in the purine ring contribute to planar molecular geometry.
While the precise synthetic origin of 2,6-dichloro-7-methylpurine remains undocumented in the retrieved literature, its emergence aligns with mid-20th-century advancements in purine chemistry aimed at modifying natural nucleobases for pharmaceutical applications. The compound’s utility derives from methodologies established for chloro-purine synthesis, notably the direct chlorination of 7-methylpurine or nucleophilic displacement reactions on pre-functionalized purines. Historically, such halogenated purines served as key intermediates in developing adenosine receptor antagonists and antiproliferative agents, leveraging the chlorine atoms’ susceptibility to aminolysis or alkoxylation. The compound’s commercial availability from suppliers like Synthonix Corporation (95% purity) and Ambeed reflects its entrenched role in medicinal chemistry workflows [5] [9]. Its structural characterization via NMR and mass spectrometry solidified its identity as a versatile synthetic precursor.
2,6-Dichloro-7-methylpurine occupies a strategic niche within heterocyclic chemistry due to its dual electrophilic sites (C-2 and C-6) and the N-7 methylation that blocks tautomerization. These features enable sequential and selective derivatization:
Computational Chemistry Profile: The compound’s log P (1.62) and TPSA (43.6 Ų) align with Lipinski’s criteria for drug-likeness. In silico predictions indicate high gastrointestinal absorption and blood-brain barrier penetration, supporting its utility in central nervous system-targeted prodrugs [5].
Table 2: Key Applications of 2,6-Dichloro-7-methylpurine in Heterocyclic Chemistry
Application Domain | Role of Compound | Representative Outcome |
---|---|---|
Nucleoside Phosphorylase Inhibition | Precursor for transition-state analogues | Cf2891 inhibitor (IC₅₀ = 63 μM for UPP1) [8] |
Targeted Cancer Therapeutics | Synthetic intermediate for BCL6 inhibitors | BI-3802 (via cross-coupling) [5] |
Prodrug Activation Chemistry | Scaffold for phosphoramidate prodrugs | Enhanced nucleoside bypass of phosphorolysis [8] |
Structure-Activity Relationship (SAR) Studies | Core for purine diversification | Libraries of 2,6-disubstituted-7-methylpurines [4] [7] |
The compound’s synergy with modern catalytic methods (e.g., Pd-catalyzed couplings) underscores its enduring relevance. Future directions include exploiting its halogenated scaffold for photoaffinity labeling in enzyme binding sites or as a substrate for biocatalytic functionalization.
Compound Name | CAS Number | Structural Relationship |
---|---|---|
2,6-Dichloro-9-methylpurine | 14432-09-8 | N-9 methylation isomer |
2,6-Dichloro-8-methyl-9H-purine | Not specified | C-8 methylation variant |
4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Not specified | Pyrazolopyrimidine analogue |
2,6-Dichloropurine | 5451-40-1 | Parent compound lacking N-7 methylation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1